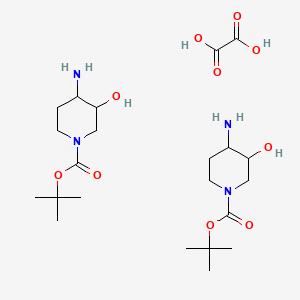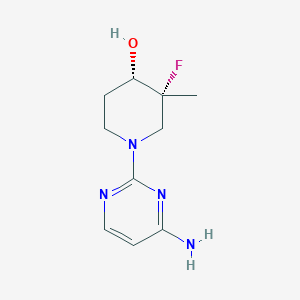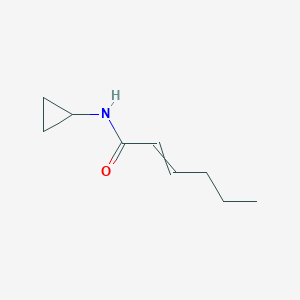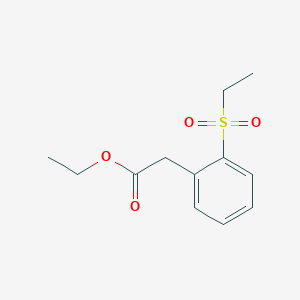![molecular formula C9H17NO2 B13899047 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol](/img/structure/B13899047.png)
1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Oxa-8-azabicyclo[321]octan-8-yl)propan-2-ol is a compound that features a unique bicyclic structure This compound is part of the tropane alkaloid family, which is known for its diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities, making it a preferred route for synthesizing this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of stereoselective synthesis and the use of catalytic systems are likely to be employed in large-scale production to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
科学的研究の応用
1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of other complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biological responses .
類似化合物との比較
Similar Compounds
8-Azabicyclo[3.2.1]octan-3-ol: This compound shares a similar bicyclic structure but differs in the functional groups attached to the ring system.
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, acetate (ester): Another similar compound with variations in the ester group.
Uniqueness
1-(3-Oxa-8-azabicyclo[321]octan-8-yl)propan-2-ol is unique due to the presence of both oxygen and nitrogen in its bicyclic ring system
特性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol |
InChI |
InChI=1S/C9H17NO2/c1-7(11)4-10-8-2-3-9(10)6-12-5-8/h7-9,11H,2-6H2,1H3 |
InChIキー |
SVZVISDDMQTWEY-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C2CCC1COC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


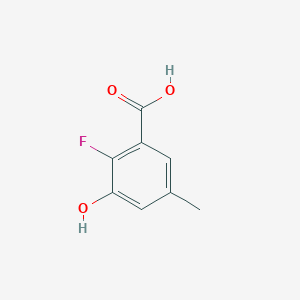


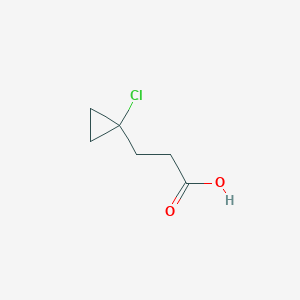
![3-prop-1-ynyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13898984.png)
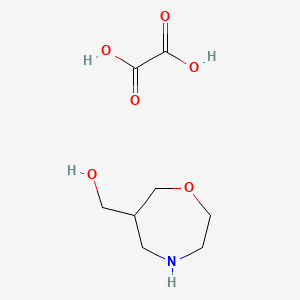
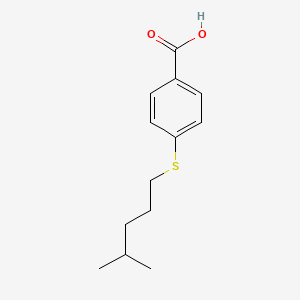
![tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate](/img/structure/B13899011.png)
![9H-Pyrido[2,3-b]indole-4-carbonitrile](/img/structure/B13899012.png)
